Methyl 4-(4-chloro-5-phenyl-1,3-oxazol-2-yl)benzoate
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Overview
Description
Methyl 4-(4-chloro-5-phenyl-1,3-oxazol-2-yl)benzoate is a heterocyclic compound that contains an oxazole ring The oxazole ring is a five-membered ring with one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-chloro-5-phenyl-1,3-oxazol-2-yl)benzoate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-aminophenyl ketone in the presence of a base, followed by esterification with methanol . The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chloro-5-phenyl-1,3-oxazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the aromatic ring.
Scientific Research Applications
Methyl 4-(4-chloro-5-phenyl-1,3-oxazol-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Methyl 4-(4-chloro-5-phenyl-1,3-oxazol-2-yl)benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate: This compound has a similar structure but with a carboxylate group instead of a benzoate group.
4-Chloro-5-phenyl-1,3-oxazole-2-carboxylic acid: Another similar compound with a carboxylic acid group.
Uniqueness
Methyl 4-(4-chloro-5-phenyl-1,3-oxazol-2-yl)benzoate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the benzoate group can also affect its solubility and interaction with other molecules.
Properties
CAS No. |
75127-25-2 |
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Molecular Formula |
C17H12ClNO3 |
Molecular Weight |
313.7 g/mol |
IUPAC Name |
methyl 4-(4-chloro-5-phenyl-1,3-oxazol-2-yl)benzoate |
InChI |
InChI=1S/C17H12ClNO3/c1-21-17(20)13-9-7-12(8-10-13)16-19-15(18)14(22-16)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
LZFUJUILTZACRC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=C(O2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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